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Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences

within the cellular context of tissues. The choice of fluorescent dye is critical for the sensitivity

and specificity of fluorescence in situ hybridization (FISH). Cy3B is a bright and exceptionally

photostable orange-fluorescent dye that serves as an improved version of the Cy3 dye.[1][2] Its

enhanced fluorescence quantum yield and resistance to photobleaching make it an excellent

choice for ISH applications, particularly for detecting low-abundance targets.[1][2][3] Cy3B's

properties, such as its water solubility and pH insensitivity in a range of pH 4 to 10, contribute

to its robust performance in various experimental conditions.[1][4]

This document provides detailed application notes and protocols for the effective use of Cy3B
dye in ISH experiments.

Quantitative Data of Cy3B Dye
The superior photophysical properties of Cy3B make it a highly effective fluorescent label for

ISH probes. A summary of its key quantitative characteristics is provided in the table below for

easy reference and comparison.
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Property Value Reference

Excitation Maximum (λmax) 558-560 nm [4][5]

Emission Maximum (λmax) 570-572 nm [4][5]

Molar Extinction Coefficient 120,000 - 130,000 cm⁻¹M⁻¹ [4][5]

Fluorescence Quantum Yield
Significantly higher than Cy3

(e.g., 0.8 vs 0.15 for Cy3)
[2]

Recommended Laser Line 532 nm or 555 nm [1]

Recommended Filter Set TRITC (tetramethylrhodamine) [1]

Molecular Weight (NHS Ester) 657.21 g/mol [1][4]

Experimental Protocols
I. Probe Labeling with Cy3B NHS Ester
This protocol describes the labeling of amine-modified DNA or RNA probes with Cy3B NHS (N-

hydroxysuccinimidyl) ester. The NHS ester reacts with primary amines to form a stable covalent

bond.[1][4]

A. Materials:

Amine-modified oligonucleotide or RNA probe

Cy3B NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Nuclease-free water

0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5

Purification column (e.g., G-50 gel filtration)

Carrier tRNA (optional)
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B. Protocol:

Probe Preparation: Resuspend the amine-modified oligonucleotide probe in 0.1 M NaHCO₃

buffer (pH 8.5) to a final concentration of 1-5 µg/µL. Ensure all traces of amine-containing

buffers like Tris are removed.[6]

Dye Preparation: Immediately before use, dissolve the Cy3B NHS Ester in anhydrous

DMSO to a concentration of 10 mg/mL. Aqueous solutions of NHS esters are prone to

hydrolysis and should not be stored.[7]

Labeling Reaction: Add the dissolved Cy3B NHS Ester to the probe solution. The optimal

molar ratio of dye to probe should be determined empirically, but a starting point of a 5-10

fold molar excess of the dye is recommended.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with

occasional gentle vortexing.[6]

Purification: Purify the labeled probe from the unreacted dye using a gel filtration column

(e.g., G-50) or ethanol precipitation.[6] For ethanol precipitation, add carrier tRNA if needed,

precipitate with 2 volumes of cold ethanol, and wash the pellet with 70% ethanol.

Quantification: Determine the concentration and labeling efficiency of the Cy3B-labeled

probe by measuring the absorbance at 260 nm (for the nucleic acid) and 559 nm (for Cy3B).
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Probe & Dye Preparation

Labeling Reaction

Purification & Quantification
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Mix Probe and Dye

Incubate 2-4h at RT (in dark)

Purify Labeled Probe
(Gel Filtration or Ethanol Precipitation)

Quantify by Absorbance
(260 nm & 559 nm)
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Probe Labeling Workflow

II. In Situ Hybridization (ISH) Protocol
This protocol provides a general workflow for fluorescent ISH on paraffin-embedded tissue

sections. Optimization of incubation times, temperatures, and concentrations may be required

depending on the specific tissue and target.

A. Materials:
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Cy3B-labeled probe

Paraffin-embedded tissue sections on charged slides

Xylene

Ethanol (100%, 95%, 70%)

DEPC-treated water

Proteinase K

Hybridization buffer (e.g., 50% formamide, 5x SSC, 100 µg/mL salmon sperm DNA)[8]

Wash buffers (e.g., SSC solutions of varying concentrations)

DAPI counterstain

Antifade mounting medium

B. Protocol:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3

minutes), 70% (1 x 3 minutes).[9]

Rinse in DEPC-treated water.

Permeabilization:

Incubate slides in Proteinase K solution (concentration and time need optimization, e.g.,

10-20 µg/mL for 10-15 minutes at 37°C).

Rinse slides in DEPC-treated water.

Dehydrate again through an ethanol series (70%, 95%, 100%) and air dry.[9]
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Hybridization:

Dilute the Cy3B-labeled probe in hybridization buffer to the desired concentration (e.g.,

50-100 ng per slide).[8]

Denature the probe solution by heating to 80°C for 3 minutes, then immediately place on

ice.[8]

Apply the denatured probe solution to the tissue section.

Cover with a coverslip, avoiding air bubbles.

Denature the tissue and probe together on a heat block at 65-70°C for 5 minutes.[9]

Incubate overnight in a humidified chamber at a hybridization temperature appropriate for

the probe (e.g., 37-56°C).[8][9]

Post-Hybridization Washes:

Carefully remove the coverslip.

Perform stringent washes to remove unbound and non-specifically bound probes. An

example wash series:

2x SSC at room temperature (2 x 5 minutes).

0.5x SSC at a higher temperature (e.g., 65°C) for 15 minutes.[10]

2x SSC at room temperature (1 x 5 minutes).

The stringency of the washes (temperature and salt concentration) is critical and may

require optimization.[11]

Counterstaining and Mounting:

Incubate with DAPI solution for 10 minutes to stain the nuclei.[9]

Rinse briefly in wash buffer.
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Mount the slides with an antifade mounting medium.

Visualization:

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets

for Cy3B (TRITC/Rhodamine) and DAPI.

Tissue Preparation
(Deparaffinization & Rehydration)

Permeabilization
(Proteinase K Digestion)

Hybridization
(Apply Cy3B Probe, Denature, Incubate)

Post-Hybridization Washes
(Stringent Washes)

Counterstaining
(e.g., DAPI)

Mounting
(Antifade Medium)

Visualization
(Fluorescence Microscopy)
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In Situ Hybridization Workflow

Troubleshooting
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Problem Possible Cause
Suggested
Solution

Reference

Low or No Signal
Inadequate tissue

digestion

Optimize Proteinase K

concentration, time, or

temperature.

[11][12]

Probe concentration

too low

Increase the amount

of probe used in the

hybridization step.

[11][12]

Over-fixation of tissue

Reduce fixation time

or use an alternative

fixation method.

[11][12]

Hybridization

conditions too

stringent

Decrease the

hybridization

temperature or

formamide

concentration.

[11]

High Background
Insufficient post-

hybridization washing

Increase the

stringency of the

washes (increase

temperature,

decrease salt

concentration).

[11][12]

Probe concentration

too high

Reduce the amount of

probe used in the

hybridization step.

[11]

Non-specific probe

binding

Include blocking

agents in the

hybridization buffer.

Test probe specificity

with other methods

like Southern Blot.

[11]

Air bubbles under

coverslip

Apply coverslip

carefully to avoid

[11][12]
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trapping air bubbles.

Photobleaching
Excessive exposure to

excitation light

Minimize exposure

time. Use an antifade

mounting medium.

Cy3B is highly

photostable, but this is

still good practice.

[3]

Conclusion
Cy3B dye is a superior fluorescent label for in situ hybridization, offering researchers significant

advantages in signal brightness and photostability.[1][2] By following optimized protocols for

probe labeling and hybridization, scientists can achieve high-quality, reproducible results with

an excellent signal-to-noise ratio, enabling the precise localization and analysis of nucleic acid

targets in a variety of research and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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